Ortho-Bromo Substitution Confers Distinct Physicochemical Properties vs. Meta-Bromo Analog
The target compound features an ortho-bromo substituent on the benzamide ring, differentiating it from the commonly referenced 3-bromo (meta) isomer. These regioisomers exhibit distinct computed molecular descriptors that influence drug-likeness and binding [1]. Core computed properties of the target compound derived from PubChem include an XLogP3 of 3, a hydrogen bond donor count of 1, and an exact mass of 347.06332 Da [1]. Although specific assay data for the meta isomer are not publicly available, the structural difference is known to alter molecular shape and electrostatic potential, making direct interchangeability unreliable without experimental validation.
| Evidence Dimension | Regioisomeric bromide position |
|---|---|
| Target Compound Data | 2-bromo (ortho) substitution on benzamide |
| Comparator Or Baseline | 3-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide (meta isomer) |
| Quantified Difference | Qualitative structural difference with expected impact on logP, dipole moment, and H-bond acceptor geometry; quantitative data unavailable |
| Conditions | Computational structural comparison |
Why This Matters
The ortho-bromo position can introduce steric hindrance and intramolecular interactions absent in the meta isomer, potentially leading to different biological activity profiles and synthetic utility, which must be considered in procurement decisions for SAR studies.
- [1] PubChem. (2026). Compound Summary for CID 71808328, 2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide. National Center for Biotechnology Information. View Source
